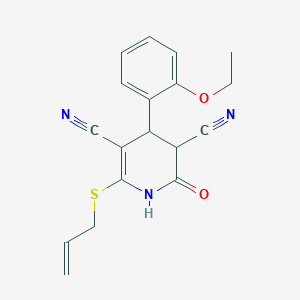![molecular formula C12H13N3O2 B2833552 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid CAS No. 1496324-50-5](/img/structure/B2833552.png)
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a chemical compound that features a benzene ring substituted with a carboxylic acid group and an amino group attached to a 1-methyl-1H-imidazol-5-ylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid typically involves the following steps:
Imidazole Derivative Synthesis: The starting material, 1-methyl-1H-imidazole, is synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Benzene Derivative Preparation: The benzene ring is functionalized with a carboxylic acid group through nitration followed by reduction and oxidation reactions.
Amination Reaction: The imidazole derivative is then reacted with the benzene derivative in the presence of a suitable amine coupling reagent to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The imidazole ring can be reduced to form different imidazole derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Imidazole Derivatives: Formed through the reduction of the imidazole ring.
Substituted Benzene Derivatives: Resulting from substitution reactions involving the amino group.
Aplicaciones Científicas De Investigación
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparación Con Compuestos Similares
Imidazole Derivatives: Other compounds containing the imidazole ring, such as 1-methyl-1H-imidazole and 4-methyl-1H-imidazole.
Amino Benzoic Acids: Compounds like 3-aminobenzoic acid and 4-aminobenzoic acid.
Uniqueness: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research.
Propiedades
IUPAC Name |
3-[(3-methylimidazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-13-6-11(15)7-14-10-4-2-3-9(5-10)12(16)17/h2-6,8,14H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXCXGALPDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2833472.png)
![5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2833473.png)
![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)


![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2833491.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2833492.png)
